molecular formula C18H18FNOS B5888509 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

カタログ番号 B5888509
分子量: 315.4 g/mol
InChIキー: LEWVTZZOYBRJKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various hematological malignancies and autoimmune diseases.

作用機序

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine inhibits BTK by binding to the kinase domain and preventing its activation by upstream signaling molecules. This leads to downstream inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. In addition, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit other kinases in the B-cell signaling pathway, including phosphoinositide 3-kinase (PI3K) and AKT.
Biochemical and Physiological Effects
Inhibition of BTK by 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine leads to a decrease in B-cell activation, proliferation, and survival. This has been demonstrated by a reduction in the levels of phosphorylated BTK and downstream signaling molecules in preclinical models. 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to induce apoptosis in B-cell malignancies. In addition, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation.

実験室実験の利点と制限

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its ability to inhibit other kinases in the B-cell signaling pathway. However, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

将来の方向性

For 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine include clinical trials in patients with B-cell malignancies and autoimmune diseases. In addition, there is potential for combination therapy with other targeted agents, such as venetoclax or lenalidomide, to enhance the anti-tumor activity of 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. Further research is also needed to better understand the mechanism of action and potential side effects of 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.

合成法

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can be synthesized using a multi-step process that involves the reaction of 4-(3-fluorobenzyl)phenol with carbon disulfide to form 4-[(3-fluorobenzyl)thio]phenol. This compound is then reacted with pyrrolidine and a base to form 1-({4-[(3-fluorobenzyl)thio]phenyl}carbonothioyl)pyrrolidine, which is subsequently converted to 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine by reacting it with a methylating agent.

科学的研究の応用

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

IUPAC Name

[4-[(3-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-16-5-3-4-14(12-16)13-21-17-8-6-15(7-9-17)18(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWVTZZOYBRJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。